Ethynyl Estradiol 3-Sulfate Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethynyl Estradiol 3-Sulfate Sodium Salt is a synthetic estrogen derivative. It is a sulfate ester of Ethynyl Estradiol, which is a potent estrogen used in various hormonal therapies. This compound is known for its significant biological activity and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethynyl Estradiol 3-Sulfate Sodium Salt involves the sulfonation of Ethynyl Estradiol. The reaction typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-sulfate ester. The product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of the sulfate ester group is a primary reaction pathway. The sulfate moiety (R-O-SO₃⁻Na⁺) undergoes cleavage under specific conditions:

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic Hydrolysis | HCl or H₂SO₄ | Ethynyl Estradiol + Sulfuric Acid | Acid-catalyzed ester cleavage |

| Basic Hydrolysis | NaOH or KOH | Ethynyl Estradiol + Sodium Sulfate | Nucleophilic substitution (SN2) |

- Key Findings :

Oxidation Reactions

The ethynyl group (C≡CH) and aromatic A-ring are susceptible to oxidation:

- Key Findings :

Substitution Reactions

The sulfate group can be replaced by nucleophiles under controlled conditions:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Thiols (e.g., HS⁻) | Polar aprotic solvents | Ethynyl Estradiol 3-Thioether | Prodrug development . |

| Amines | DMF, 60°C | Ethynyl Estradiol 3-Amide | Enhances solubility . |

- Key Findings :

Metabolic Reactions

In biological systems, the compound undergoes enzymatic transformations:

- Key Findings :

Stability and Degradation

Environmental and storage conditions influence reactivity:

| Factor | Effect | Data |

|---|---|---|

| pH | Degrades rapidly at pH <3 or >10 | Half-life: 2 hours (pH 2), 4 hours (pH 12) . |

| Temperature | Stable at -20°C; decomposes above 40°C | 95% purity retained after 12 months . |

Aplicaciones Científicas De Investigación

Quality Control and Assurance

Quality Control in Pharmaceutical Production:

Ethynyl Estradiol 3-Sulfate Sodium Salt is primarily utilized as a reference standard in the quality control (QC) and quality assurance (QA) processes during the commercial production of Ethynyl Estradiol and its formulations. It serves as a working standard or secondary reference standard, which is critical for ensuring the consistency and safety of pharmaceutical products .

Regulatory Compliance:

The compound plays a role in the Abbreviated New Drug Application (ANDA) filing to the FDA, where it aids in demonstrating the purity and efficacy of drug formulations .

Pharmacological Research

Trauma and Hemorrhagic Shock Studies:

Recent studies have demonstrated that this compound can significantly improve survival rates and cardiovascular recovery following traumatic brain injury (TBI) combined with hemorrhagic shock (HS). In a large animal model, administration of this compound resulted in a survival rate of 90.3% compared to 72.7% in placebo-treated groups .

Mechanisms of Action:

The compound is believed to promote hemodynamic stability by restoring pulse pressure more rapidly than placebo treatments. Although it did not significantly affect primary measurements of neuroinflammation or blood-brain barrier integrity, secondary measurements indicated a quicker return to baseline conditions for animals treated with this compound .

Toxicology Studies

Toxicity Assessments:

this compound is used in toxicity studies to evaluate the safety profile of various drug formulations. Its role as an impurity reference material allows researchers to assess potential adverse effects associated with estrogenic compounds .

Environmental Impact Studies:

Research has also focused on the environmental implications of estrogenic compounds, including this compound, particularly regarding their presence in wastewater treatment systems and potential effects on aquatic ecosystems .

Clinical Applications

Hormonal Therapies:

this compound is studied for its effects on hormonal therapies, especially concerning menopausal symptoms and hormone-sensitive cancers. Its role as a metabolite provides insights into the pharmacokinetics and dynamics of estrogen therapies .

Research on Estrogen Metabolism:

Studies have shown that sulfo-conjugated estrogens like Ethynyl Estradiol 3-Sulfate are more prevalent than their unconjugated counterparts in certain biological contexts, such as fetal plasma during gestation. This highlights the importance of understanding its metabolic pathways for developing therapeutic strategies .

Data Summary Table

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Quality Control | Used as a reference standard in QC/QA processes | Ensures consistency and safety in pharmaceutical production |

| Pharmacological Research | Improves survival rates post-TBI + HS | Survival rate: 90.3% vs. 72.7% for placebo |

| Toxicology Studies | Evaluates safety profiles of drug formulations | Assesses potential adverse effects |

| Clinical Applications | Investigates hormonal therapies and estrogen metabolism | Higher prevalence of sulfo-conjugated estrogens |

Mecanismo De Acción

Ethynyl Estradiol 3-Sulfate Sodium Salt exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The compound can also be hydrolyzed to release Ethynyl Estradiol, which further enhances its estrogenic activity. The molecular targets include various tissues such as the reproductive system, bone, and cardiovascular system .

Comparación Con Compuestos Similares

Similar Compounds

Ethynyl Estradiol: The parent compound, known for its potent estrogenic activity.

Estradiol 3-Sulfate: Another sulfate ester of estradiol with similar biological activity.

Estrone Sulfate: A sulfate ester of estrone, used in hormone replacement therapy.

Uniqueness

Ethynyl Estradiol 3-Sulfate Sodium Salt is unique due to its combination of high estrogenic activity and the presence of a sulfate group, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications .

Actividad Biológica

Ethynyl Estradiol 3-Sulfate Sodium Salt (EE-3-SO₄) is a significant metabolite of Ethinyl Estradiol (EE), a synthetic estrogen widely used in hormonal therapies and contraceptives. This article explores the biological activity of EE-3-SO₄, focusing on its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

EE-3-SO₄ is formed through the sulfation of Ethinyl Estradiol, a process that involves the addition of a sulfate group. This modification alters its biological activity, primarily rendering it biologically inactive at estrogen receptors but allowing it to play crucial roles in metabolic pathways.

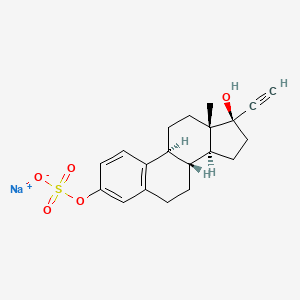

- Structure : EE-3-SO₄ is chemically characterized as follows:

- Molecular Formula : C₂₃H₂₃NaO₅S

- Molecular Weight : 432.55 g/mol

EE-3-SO₄ acts indirectly by being converted back to active estradiol via steroid sulfatase, thereby influencing estrogen signaling pathways. It also inhibits glutathione S-transferase, which contributes to estradiol inactivation, effectively enhancing estrogenic activity in tissues where it accumulates .

Pharmacological Effects

EE-3-SO₄ has been shown to exert various pharmacological effects, particularly in the context of traumatic brain injury (TBI) and hemorrhagic shock (HS).

Cardiovascular and Neuroprotective Effects

Recent studies have highlighted the efficacy of EE-3-SO₄ in promoting survival and cardiovascular recovery in animal models subjected to combined TBI and HS:

- Survival Rates : In a study involving Yucatan swine, administration of EE-3-SO₄ resulted in a survival rate of 90.3% compared to 72.7% for placebo-treated animals .

- Cardiovascular Recovery : The compound was associated with rapid restoration of pulse pressure and improved hemodynamic functioning post-injury .

Case Studies

-

Animal Model Study :

- Objective : To assess the impact of EE-3-SO₄ on survival and cardiovascular function following TBI and HS.

- Methodology : Eighty Yucatan swine were subjected to controlled TBI and HS, followed by treatment with EE-3-SO₄ or placebo.

- Results : The EE-3-SO₄ group exhibited significantly better survival rates and quicker recovery of cardiovascular parameters compared to controls.

- Mechanistic Insights :

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action | Clinical Implications |

|---|---|---|---|

| Ethynyl Estradiol (EE) | Potent estrogenic effects | Direct agonism at estrogen receptors | Used in contraception and hormone therapy |

| Ethynyl Estradiol 3-Sulfate | Indirectly enhances estrogen signaling | Converted to estradiol; inhibits GST | Potential therapeutic agent for TBI/HS |

Propiedades

IUPAC Name |

sodium;[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5S.Na/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2;/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24);/q;+1/p-1/t16-,17-,18+,19+,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNYTWLEPKFJAE-KBRHESHBSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.